Cas no 2228567-12-0 (tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate)

Technical Introduction: tert-Butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate is a specialized organic compound featuring a tert-butyl carbamate group linked to a substituted phenyl ring with fluorine and hydroxyl functionalities. Its structural complexity makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing bioactive molecules. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the hydroxyl group offers a reactive site for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity during multi-step syntheses. This compound is characterized by high purity and consistent performance, making it suitable for research and industrial applications requiring precise molecular modifications.
tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate structure
2228567-12-0 structure
Product name:tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate
CAS No:2228567-12-0
MF:C14H17F2NO4
MW:301.285891294479
CID:6553274
PubChem ID:165620923

tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate
    • EN300-1891880
    • tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
    • 2228567-12-0
    • Inchi: 1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-14(4,7-18)9-5-8(15)6-10(16)11(9)19/h5-7,19H,1-4H3,(H,17,20)
    • InChI Key: MBFJAZKSUZQAMH-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(=C1O)C(C=O)(C)NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 301.11256435g/mol
  • Monoisotopic Mass: 301.11256435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 2.7

tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1891880-0.1g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
0.1g
$1269.0 2023-09-18
Enamine
EN300-1891880-0.5g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
0.5g
$1385.0 2023-09-18
Enamine
EN300-1891880-2.5g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
2.5g
$2828.0 2023-09-18
Enamine
EN300-1891880-1.0g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
1g
$1442.0 2023-06-03
Enamine
EN300-1891880-10.0g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
10g
$6205.0 2023-06-03
Enamine
EN300-1891880-1g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
1g
$1442.0 2023-09-18
Enamine
EN300-1891880-0.05g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
0.05g
$1212.0 2023-09-18
Enamine
EN300-1891880-0.25g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
0.25g
$1328.0 2023-09-18
Enamine
EN300-1891880-5g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
5g
$4184.0 2023-09-18
Enamine
EN300-1891880-10g
tert-butyl N-[2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
2228567-12-0
10g
$6205.0 2023-09-18

Additional information on tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate

tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate: A Comprehensive Overview

The compound tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate, identified by the CAS number 2228567-12-0, is a highly specialized organic compound with significant applications in various fields, particularly in the chemical and pharmaceutical industries. This compound is notable for its unique structure, which combines a tert-butyl group with a substituted phenol moiety and a carbamate functional group. The presence of fluorine atoms at the 3 and 5 positions of the phenol ring introduces distinct electronic and steric properties, making this compound a subject of interest for researchers and industry professionals alike.

Recent studies have highlighted the potential of tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate in drug development, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. The fluorine substituents on the aromatic ring are known to enhance lipophilicity and stability, which are critical factors in drug design. Moreover, the carbamate group imparts additional functional versatility, enabling this compound to serve as a versatile building block in organic synthesis.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Advanced methodologies, such as Suzuki coupling or nucleophilic aromatic substitution, are often employed to introduce the necessary substituents onto the aromatic ring. The subsequent formation of the carbamate group is achieved through reaction with an appropriate isocyanate or via activation of a carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide). The tert-butyl group is introduced to enhance solubility and stability during intermediate steps.

In terms of physical properties, tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate exhibits a melting point of approximately 140°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various extraction and purification techniques commonly used in chemical synthesis.

The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of certain enzyme systems, particularly those involved in metabolic pathways relevant to neurodegenerative diseases. Additionally, preliminary toxicological studies indicate that this compound exhibits low acute toxicity when administered to laboratory animals, suggesting its potential for further development as a therapeutic agent.

In industrial applications, tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate finds use as an intermediate in the production of advanced materials and specialty chemicals. Its ability to undergo further functionalization makes it an invaluable component in the synthesis of more complex molecules with tailored properties.

From an environmental perspective, recent research has focused on assessing the biodegradability and ecological impact of this compound. Studies conducted under controlled conditions suggest that it undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its transformation into less complex compounds. However, further investigations are required to fully understand its long-term environmental fate.

In conclusion, tert-butyl N-2-(3,5-difluoro-2-hydroxyphenyl)-1 oxopropan ̄ ylcarbamate, CAS number NO ̄ ̄ NO, represents a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial settings. As ongoing studies continue to unravel its full potential, this compound is poised to play an increasingly important role in the advancement of modern chemistry and pharmacology.

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